6-fluoro-N,N-diethyltryptamine

Beschreibung

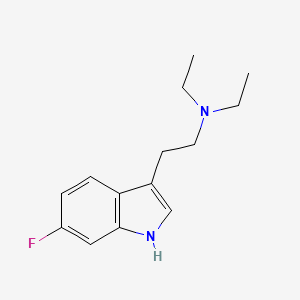

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWUTEXLVPDNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345652 | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-69-3 | |

| Record name | 6-Fluoro-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 6-fluoro-N,N-diethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET), a fluorinated analog of the classic psychedelic N,N-diethyltryptamine (DET). While exhibiting affinity for the serotonin (B10506) 5-HT2A receptor as a partial agonist, 6-fluoro-DET is notably inactive as a hallucinogen in humans.[1] This document outlines a plausible synthetic pathway, details expected analytical characterization data, and illustrates the compound's primary signaling mechanism. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

This compound (6-fluoro-DET) is a substituted tryptamine (B22526) derivative that has garnered interest for its unique pharmacological profile.[1] Unlike its non-fluorinated parent compound, DET, 6-fluoro-DET does not produce hallucinogenic effects, even at high doses.[1] It acts as a partial agonist at the serotonin 5-HT2A receptor, the primary target for classic psychedelics.[1] This dissociation between 5-HT2A receptor agonism and psychedelic activity makes 6-fluoro-DET a valuable tool for investigating the nuanced mechanisms of serotonergic signaling and for serving as an active placebo in clinical trials of psychedelic compounds.[1]

This guide details a feasible synthetic route to 6-fluoro-DET, provides a summary of its expected analytical characteristics, and describes its interaction with the 5-HT2A receptor signaling pathway.

Synthesis of this compound

A plausible and efficient multi-step synthesis of 6-fluoro-DET can be achieved starting from the commercially available 6-fluoroindole (B127801). The general strategy involves the introduction of a two-carbon side chain at the C3 position of the indole (B1671886) ring, followed by elaboration to the N,N-diethylaminoethyl group.

Experimental Workflow for the Synthesis of 6-fluoro-DET

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-fluorogramine

The synthesis begins with a Mannich reaction on 6-fluoroindole. In a typical procedure, 6-fluoroindole is reacted with a mixture of dimethylamine and formaldehyde. A common protocol involves the use of dimethylamine hydrochloride and paraformaldehyde in an organic solvent, followed by heating.[2] The reaction mixture is then basified to yield the crude 6-fluorogramine, which can be purified by recrystallization.

Step 2: Synthesis of 6-fluoroindole-3-acetonitrile

6-fluorogramine is then converted to 6-fluoroindole-3-acetonitrile. This is a nucleophilic substitution reaction where the dimethylamino group of gramine (B1672134) is displaced by a cyanide ion.[3] The reaction is typically carried out by treating 6-fluorogramine with sodium or potassium cyanide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2]

Step 3: Synthesis of 6-fluorotryptamine

The nitrile group of 6-fluoroindole-3-acetonitrile is reduced to a primary amine to yield 6-fluorotryptamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is commonly employed for this transformation. Alternatively, a milder and safer reducing system, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel (II) acetate (B1210297) catalyst, can be used.[4]

Step 4: Synthesis of this compound

The final step is the N,N-diethylation of 6-fluorotryptamine. This can be achieved by reacting the primary amine with two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like sodium carbonate or triethylamine (B128534) to scavenge the acid produced during the reaction. The reaction is typically performed in a polar aprotic solvent. Purification by column chromatography yields the final product, this compound.

Characterization of this compound

Thorough characterization of the synthesized 6-fluoro-DET is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉FN₂ |

| Molar Mass | 234.31 g/mol [5] |

| CAS Number | 2836-69-3[5] |

| Appearance | Crystalline solid[6] |

Spectroscopic Data (Predicted)

Due to the limited availability of published spectra for 6-fluoro-DET, the following tables present predicted chemical shifts based on known data for analogous tryptamine derivatives and fluoroindoles.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | Indole N-H |

| ~7.5-7.0 | m | 3H | Aromatic C-H |

| ~3.0-2.8 | m | 2H | Ar-CH₂- |

| ~2.8-2.6 | m | 2H | -CH₂-N |

| ~2.6-2.4 | q | 4H | N-(CH₂CH₃)₂ |

| ~1.1-0.9 | t | 6H | N-(CH₂CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-6 (C-F) |

| ~136 | C-7a |

| ~125 | C-3a |

| ~122 | C-2 |

| ~120 (d, J ≈ 10 Hz) | C-5 |

| ~112 | C-3 |

| ~108 (d, J ≈ 25 Hz) | C-7 |

| ~95 (d, J ≈ 25 Hz) | C-4 |

| ~60 | -CH₂-N |

| ~47 | N-(CH₂)₂ |

| ~24 | Ar-CH₂- |

| ~12 | -CH₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the indole ring. The chemical shift will be dependent on the solvent and reference standard used, but is anticipated to be in the range of -120 to -130 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification and purity assessment of 6-fluoro-DET. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 234 | Molecular ion [M]⁺ |

| 160 | [M - N(CH₂CH₃)₂]⁺ |

| 133 | [M - CH₂N(CH₂CH₃)₂]⁺ |

| 72 | [CH₂N(CH₂CH₃)₂]⁺ (base peak) |

Pharmacological Profile and Signaling Pathway

6-fluoro-DET is a partial agonist of the serotonin 5-HT2A receptor.[1] Upon binding, it activates the Gq/G₁₁ signaling cascade.[1][7] This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7][8]

5-HT2A Receptor Gq Signaling Pathway

Caption: 5-HT2A receptor Gq signaling pathway activated by 6-fluoro-DET.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic route offers a practical approach for obtaining this valuable research compound. The predicted analytical data serves as a reference for confirming the identity and purity of the synthesized molecule. Understanding the interaction of 6-fluoro-DET with the 5-HT2A receptor and its downstream signaling pathway is crucial for its application in pharmacological research and drug development. The unique profile of 6-fluoro-DET as a non-hallucinogenic 5-HT2A partial agonist underscores its importance as a tool for dissecting the complexities of serotonergic neurotransmission.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (maybe) 4 steps from tryptophan to DMT/DET/DPT , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 5. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Chemical Properties of 6-Fluoro-N,N-diethyltryptamine (6-Fluoro-DET)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-N,N-diethyltryptamine, commonly known as 6-fluoro-DET or 6-F-DET, is a synthetic tryptamine (B22526) derivative. Structurally, it is the 6-fluoro analogue of the psychedelic compound N,N-diethyltryptamine (DET). Despite its structural similarity to a classic hallucinogen, 6-fluoro-DET is notable for its distinct pharmacological profile. It functions as a partial agonist at the serotonin (B10506) 5-HT₂A receptor but does not elicit psychedelic effects in humans.[1] This unique characteristic has led to its use as an active placebo in clinical research investigating psychedelic compounds.[1] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of 6-fluoro-DET, including its synthesis, receptor binding profile, and metabolic pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and understanding of this compound.

Chemical Properties

6-Fluoro-DET is a substituted indolethylamine with a fluorine atom at the 6th position of the indole (B1671886) ring. This substitution significantly alters its pharmacological properties compared to its non-fluorinated parent compound, DET.

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | [2] |

| Synonyms | 6-F-DET, this compound | [1] |

| CAS Number | 2836-69-3 | [2] |

| Molecular Formula | C₁₄H₁₉FN₂ | [2] |

| Molar Mass | 234.31 g/mol | [2] |

| Appearance | Not specified in literature; likely a crystalline solid or oil | |

| Solubility | Not specified in literature |

Synthesis

Conceptual Experimental Protocol: Synthesis of 6-Fluoro-DET

Materials:

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Appropriate glassware and safety equipment

Procedure:

-

Formation of 6-fluoro-3-indoleglyoxylyl chloride: To a solution of 6-fluoroindole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0°C. Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Amide formation: To the resulting mixture, add a solution of diethylamine in anhydrous diethyl ether dropwise at 0°C. Stir for several hours to form 2-(6-fluoro-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide.

-

Reduction: In a separate flask, prepare a suspension of LAH in anhydrous THF. Cool the suspension to 0°C and slowly add the intermediate from the previous step. The reaction is then typically refluxed to ensure complete reduction.

-

Work-up and purification: After the reaction is complete, the mixture is cooled, and excess LAH is quenched cautiously with water and sodium hydroxide. The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield 6-fluoro-DET.

Pharmacology

The primary pharmacological characteristic of 6-fluoro-DET is its interaction with the serotonin receptor system, particularly the 5-HT₂A subtype.

Receptor Binding Profile

Quantitative binding affinity data (Kᵢ values) for 6-fluoro-DET at various serotonin receptors are not widely available in the scientific literature. It is established that the compound has an affinity for the 5-HT₂A receptor.[3]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| 5-HT₂A | Not Available | |

| 5-HT₁A | Not Available | |

| 5-HT₂C | Not Available | |

| SERT | Not Available |

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of 6-fluoro-DET for the human 5-HT₂A receptor.

Materials:

-

Membranes from cells stably expressing the human 5-HT₂A receptor.

-

Radioligand, e.g., [³H]ketanserin or [³H]MDL 100,907.

-

6-fluoro-DET test compound.

-

Non-specific binding control, e.g., unlabeled ketanserin (B1673593) or spiperone (B1681076) at a high concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the receptor membranes, the radioligand at a concentration near its K₋d, and varying concentrations of 6-fluoro-DET. For total binding, no competitor is added. For non-specific binding, a saturating concentration of a known 5-HT₂A antagonist is added.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 6-fluoro-DET concentration. Determine the IC₅₀ value (the concentration of 6-fluoro-DET that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Activity

6-Fluoro-DET is characterized as a partial agonist at the 5-HT₂A receptor.[1] Its lack of psychedelic activity is hypothesized to be due to biased agonism, specifically weak activation of the Gq signaling pathway, which is believed to be crucial for the hallucinogenic effects of tryptamines.

| Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 5-HT₂A-mediated Gq signaling (e.g., IP₁ accumulation or Ca²⁺ flux) | Not Available | Not Available | |

| 5-HT₂A-mediated β-arrestin recruitment | Not Available | Not Available |

Experimental Protocol: In Vitro Functional Assay for 5-HT₂A Receptor Activation (Calcium Flux)

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 6-fluoro-DET in activating the 5-HT₂A receptor-mediated Gq pathway.

Materials:

-

A cell line stably expressing the human 5-HT₂A receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

6-fluoro-DET test compound.

-

A reference full agonist (e.g., serotonin or DOI).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescent plate reader capable of kinetic reads.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere. If using a calcium-sensitive dye, incubate the cells with the dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of 6-fluoro-DET to the wells. Include wells with only buffer (baseline) and wells with a saturating concentration of the reference full agonist (for normalization).

-

Signal Detection: Immediately place the plate in the fluorescent plate reader and measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of 6-fluoro-DET. Normalize the data to the response of the reference full agonist (set to 100%). Plot the normalized response against the logarithm of the 6-fluoro-DET concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Metabolism and Pharmacokinetics

Specific studies on the metabolism and pharmacokinetics of 6-fluoro-DET are lacking. However, based on the metabolism of other N,N-diethyltryptamines and fluorinated compounds, several metabolic pathways can be predicted. The N,N-diethyl moiety is susceptible to N-dealkylation, leading to the formation of N-ethyl and primary amine metabolites. The indole ring can undergo hydroxylation, and the fluorine atom may influence the regioselectivity of this process. It is also possible that the ethyl groups undergo oxidation.

Predicted Metabolic Pathways for 6-Fluoro-DET

Caption: Predicted metabolic pathways of 6-fluoro-DET.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of 6-fluoro-DET in vitro.

Materials:

-

Human liver microsomes (HLMs).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

6-fluoro-DET test compound.

-

A high and low clearance control compound.

-

Acetonitrile (B52724) with an internal standard for quenching and sample preparation.

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation: Pre-incubate HLMs, buffer, and 6-fluoro-DET at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

-

Data Analysis: Quantify the remaining concentration of 6-fluoro-DET at each time point. Plot the natural logarithm of the percentage of 6-fluoro-DET remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated.

Toxicology

There is no publicly available data on the toxicology of 6-fluoro-DET.

Discussion and Future Directions

6-Fluoro-DET represents an interesting pharmacological tool due to its separation of 5-HT₂A receptor partial agonism from psychedelic effects. The prevailing hypothesis for this distinction is its weak engagement of the Gq signaling pathway.[1] However, a comprehensive understanding of its chemical properties and biological activity is hampered by the lack of publicly available quantitative data.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) of 6-fluoro-DET at a wide range of serotonin and other relevant receptors. This will provide a complete picture of its selectivity and potential off-target effects.

-

Elucidation of Biased Agonism: Investigating the signaling profile of 6-fluoro-DET at the 5-HT₂A receptor in detail, including its effects on Gq, β-arrestin, and other potential signaling pathways.

-

Metabolic and Pharmacokinetic Studies: Characterizing the metabolic fate of 6-fluoro-DET in vitro and in vivo to identify its major metabolites and determine its pharmacokinetic parameters. This is crucial for understanding its duration of action and potential for drug-drug interactions.

-

Toxicological Evaluation: Conducting in vitro and in vivo toxicology studies to assess the safety profile of 6-fluoro-DET.

Conclusion

6-Fluoro-DET is a valuable research compound that can aid in dissecting the molecular mechanisms underlying the effects of psychedelic and non-psychedelic 5-HT₂A receptor agonists. While its qualitative pharmacological profile is partially understood, a significant amount of quantitative data is needed to fully characterize this compound. The experimental protocols provided in this guide offer a framework for generating this much-needed data, which will ultimately contribute to a deeper understanding of serotonergic pharmacology and the development of novel therapeutics.

Experimental Workflow for Characterizing 6-Fluoro-DET

Caption: A logical workflow for the comprehensive characterization of 6-fluoro-DET.

References

IUPAC name for 6-fluoro-N,N-diethyltryptamine

An In-Depth Technical Guide on 6-fluoro-N,N-diethyltryptamine

Introduction

This document provides a comprehensive technical overview of this compound (6-F-DET), a substituted tryptamine (B22526) derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the compound's chemical properties, synthesis, analytical characterization, and pharmacological profile, with a focus on its interaction with serotonin (B10506) receptors.

Chemical Identity and Properties

This compound is a fluorinated analog of the psychedelic compound N,N-diethyltryptamine (DET). The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring significantly modifies its pharmacological properties.

IUPAC Name: N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine.[1][2]

Synonyms: 6-F-DET, 6-fluoro-DET, N,N-diethyl-6-fluoro-1H-indole-3-ethanamine.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉FN₂ | [1][2] |

| Molar Mass | 234.318 g/mol | [1] |

| CAS Number | 2836-69-3 | [1][2] |

| Appearance | Not specified in literature; likely a solid at room temperature. | |

| UV Absorption Maxima | 220, 284 nm | [3] |

| SMILES | CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | [1] |

| InChI Key | RPWUTEXLVPDNEA-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Representative Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole core of tryptamines from a substituted phenylhydrazine (B124118) and a carbonyl compound.[4]

Reaction Scheme:

-

Hydrazone Formation: Reaction of (4-fluorophenyl)hydrazine (B109058) with 4-(diethylamino)butanal diethyl acetal (B89532) under acidic conditions to form the corresponding hydrazone.

-

Indolization: Cyclization of the hydrazone intermediate under strong acid catalysis (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) with heating.

-

Work-up and Purification: Neutralization of the reaction mixture, extraction of the product with an organic solvent, followed by purification, typically via column chromatography or recrystallization of a salt form (e.g., fumarate (B1241708) or hydrochloride).

Detailed Experimental Protocol:

-

Step 1: Hydrazone Formation:

-

To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (B1210297) (1.1 eq).

-

Add 4-(diethylamino)butanal diethyl acetal (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

Remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

-

-

Step 2: Indolization and Purification:

-

Add Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid to the crude hydrazone.

-

Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH > 12, keeping the mixture cool in an ice bath.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient) to afford pure this compound freebase.

-

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Expected results are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring (with splitting patterns influenced by the fluorine atom), the ethyl protons on the side chain, the diethylamino group protons, and a broad singlet for the indole N-H. |

| ¹³C NMR | Resonances for the 14 carbon atoms, including characteristic shifts for the fluorine-bearing aromatic carbon and the carbons of the indole and diethylaminoethyl moieties. |

| GC-MS | A molecular ion peak (M⁺) at m/z 234, and a characteristic base peak at m/z 86 corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ fragment resulting from cleavage of the bond beta to the indole ring. |

| FTIR | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and a strong C-F stretching band. |

Pharmacology

This compound is primarily characterized by its activity at serotonin receptors, particularly the 5-HT₂ₐ subtype.

Pharmacodynamics

The compound is a partial agonist at the serotonin 5-HT₂ₐ receptor.[1] Unlike many other 5-HT₂ₐ agonists, it does not produce hallucinogenic effects in humans or the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1] This has led to its use as an active placebo in clinical trials of psychedelic drugs.[1]

The lack of psychedelic effects is hypothesized to be due to biased agonism at the 5-HT₂ₐ receptor. Specifically, 6-F-DET is thought to be a weak agonist of the Gq-protein signaling pathway, which is considered critical for the hallucinogenic effects of tryptamines.[1]

Receptor Binding Profile

Quantitative receptor binding data (e.g., Kᵢ values) for this compound are not available in the published literature. However, data for the closely related primary amine, 6-fluorotryptamine (B1299898) (6-FT), provides some insight into the potential affinity of 6-fluoro substituted tryptamines.

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference(s) |

| 6-fluorotryptamine | 5-HT₁ₐ | 267 | 54 | - | [6] |

| 5-HT₂ₐ | 606 | 4.56 / 81 | 101% | [6] | |

| SERT (Release) | - | 4.4 | - | [6] | |

| This compound | 5-HT₂ₐ | Data not available | Data not available | Partial Agonist | [1] |

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist typically initiates the Gq-protein signaling cascade. This pathway is crucial for the downstream cellular effects of serotonin and psychedelic compounds. This compound is a weak activator of this pathway.[1]

Caption: 5-HT₂ₐ receptor Gq signaling pathway weakly activated by 6-F-DET.

Experimental Protocols and Workflows

This experiment is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a receptor.[7][8]

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol Details:

-

Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared. A radioligand with high affinity for the receptor (e.g., [³H]ketanserin) is used. The test compound, 6-F-DET, is serially diluted.

-

Incubation: In assay tubes, the membranes, a fixed concentration of radioligand, and varying concentrations of 6-F-DET are combined in an appropriate buffer. Total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) tubes are included. The mixture is incubated to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes (and any bound radioligand). The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects in humans.[9][10] 6-F-DET is known to be inactive in this assay.[1]

Protocol Details:

-

Animal Preparation: Male C57BL/6J mice are used. A small neodymium magnet is surgically affixed to the skull of each mouse, and animals are allowed to recover for at least one week.[9]

-

Drug Administration: Mice are administered 6-F-DET (or a positive control like DOI, or vehicle) via subcutaneous or intraperitoneal injection at various doses.

-

Data Collection: Immediately after injection, each mouse is placed individually into a cylindrical enclosure surrounded by a magnetometer coil. The coil detects the movement of the head-mounted magnet. The session is typically recorded for 30-60 minutes.

-

Data Analysis: The electronic signal from the magnetometer is recorded. Head twitches are identified as characteristic high-amplitude, high-frequency events. Automated analysis software or validated machine-learning algorithms are used to count the number of HTR events.[9][11]

-

Statistical Analysis: The dose-response relationship is analyzed. The number of head twitches in the drug-treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

This compound is a pharmacologically interesting molecule that acts as a partial agonist at the 5-HT₂ₐ receptor without inducing the classic psychedelic effects associated with this target. Its unique profile as a non-hallucinogenic 5-HT₂ₐ agonist, likely due to biased signaling, makes it a valuable tool for dissecting the complex pharmacology of serotonin receptors and has led to its use as an active placebo in clinical research. Further investigation is required to fully elucidate its binding affinities at various receptors and its complete metabolic profile. The experimental protocols and workflows detailed in this guide provide a framework for future research into this and related compounds.

References

- 1. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 6-Fluoro-N,N-diethyltryptamine (6-F-DET)

CAS Number: 2836-69-3

This technical guide provides a comprehensive overview of 6-Fluoro-N,N-diethyltryptamine (6-F-DET), a synthetic tryptamine (B22526) derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

6-F-DET, also known as this compound, is a substituted tryptamine.[1] Its core structure consists of an indole (B1671886) ring fluorinated at the 6-position, with a diethylaminoethyl side chain attached to the third position of the indole nucleus.

| Property | Value | Reference |

| CAS Number | 2836-69-3 | [1][2] |

| Chemical Formula | C₁₄H₁₉FN₂ | [1][2] |

| Molar Mass | 234.318 g·mol⁻¹ | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO. | - |

Synthesis

A potential synthetic route could involve the reaction of 6-fluoroindole (B127801) with oxalyl chloride, followed by reaction with diethylamine (B46881) to form the corresponding glyoxylamide. Subsequent reduction of the amide and the indole ring system would yield 6-F-DET.

Pharmacological Profile

Mechanism of Action

6-F-DET is characterized as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically initiates a signaling cascade through the Gq alpha subunit.

Pharmacodynamics

A notable characteristic of 6-F-DET is its lack of psychedelic effects in humans, despite its structural similarity to known psychedelic tryptamines like N,N-diethyltryptamine (DET).[1][4] This is corroborated by preclinical studies where 6-F-DET does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[1] The prevailing hypothesis for this observation is that 6-F-DET acts as a weak partial agonist of the Gq signaling pathway at the 5-HT2A receptor.[1] It is believed that a certain threshold of Gq activation is necessary to elicit psychedelic effects, and 6-F-DET's efficacy falls below this threshold.[5]

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for 6-F-DET at the 5-HT2A receptor are not widely reported in publicly available literature. However, its affinity for this receptor has been confirmed.[6][7][8] For context, the related compound 6-fluoro-N,N-dimethyltryptamine (6-F-DMT) has shown affinity for the 5-HT2A receptor, though with conflicting reports on its potency.[9] The pharmacokinetic profile of 6-F-DET, including its absorption, distribution, metabolism, and excretion (ADME), has not been extensively studied. The introduction of a fluorine atom can significantly alter the metabolic stability and pharmacokinetic properties of a molecule.[10][11]

Experimental Protocols

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 6-F-DET for the 5-HT2A receptor.

Methodology: A radioligand binding assay is a standard method. This typically involves incubating cell membranes expressing the 5-HT2A receptor with a known radiolabeled antagonist (e.g., [³H]ketanserin or [³H]spiperone) and varying concentrations of the test compound (6-F-DET). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).

Experimental Workflow:

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of 6-F-DET.

Methodology: The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of serotonergic hallucinogens. The frequency of head twitches is counted over a specified period after administration of the test compound. A lack of a significant increase in HTR compared to a vehicle control suggests a lack of psychedelic-like effects.

Experimental Workflow:

Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq protein pathway. Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).

Conclusion

6-F-DET is a valuable research tool for investigating the nuanced pharmacology of the 5-HT2A receptor. Its characteristic as a non-psychedelic partial agonist provides a unique opportunity to dissect the signaling pathways that differentiate psychedelic from non-psychedelic effects mediated by this receptor. Further research is warranted to fully elucidate its quantitative pharmacological parameters, detailed synthesis, and pharmacokinetic profile to better understand its potential applications in neuroscience and drug discovery.

References

- 1. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H19FN2 | CID 17371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) is a fluorinated analog of the classic psychedelic N,N-diethyltryptamine (DET). Despite its structural similarity to psychedelic tryptamines, 6-fluoro-DET is notable for its lack of psychedelic effects in humans.[1] This has led to its use as an active placebo in clinical research and has sparked interest in its unique pharmacological profile to understand the structural determinants of psychedelic activity. This technical guide provides a comprehensive overview of the currently available pharmacological data on 6-fluoro-DET, including its receptor binding affinity, functional activity, and metabolic profile. Detailed experimental methodologies and visualizations of key pathways are included to support further research and drug development efforts in the field of serotonergic compounds.

Introduction

6-fluoro-DET is a substituted tryptamine (B22526) that acts as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[1] Unlike its non-fluorinated parent compound, DET, and other classic psychedelics, 6-fluoro-DET does not induce hallucinogenic effects in humans or the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic activity.[1] The prevailing hypothesis for this lack of psychedelic effect is that 6-fluoro-DET acts as a weak partial agonist of the Gq-mediated signaling pathway at the 5-HT2A receptor.[1] This guide synthesizes the known pharmacological characteristics of 6-fluoro-DET, presenting quantitative data where available and outlining the experimental protocols used for its characterization.

Receptor Binding Affinity

While a comprehensive binding profile of 6-fluoro-DET across a wide range of central nervous system (CNS) targets has been reportedly performed, specific Ki values from such a broad screen are not publicly available in the reviewed literature. The primary target of interest for 6-fluoro-DET is the 5-HT2A receptor, for which it has a known affinity.[2]

Table 1: Receptor Binding Affinity of 6-fluoro-DET

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| 5-HT2A | 6-fluoro-DET | Human | Radioligand Binding | Data not available | [2] |

Note: While affinity is established, a specific Ki value from a comprehensive binding assay is not available in the public domain at the time of this review.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. The following is a generalized protocol for a 5-HT2A receptor binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of 6-fluoro-DET for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand, e.g., [3H]ketanserin or [3H]mesulergine.

-

Test compound: 6-fluoro-DET.

-

Non-specific binding control, e.g., mianserin (B1677119) or spiperone.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (6-fluoro-DET).

-

Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Activity

6-fluoro-DET is characterized as a partial agonist at the 5-HT2A receptor.[1] Its functional activity, particularly its weak agonism at the Gq-coupled pathway, is believed to be the reason for its non-psychedelic nature.

Table 2: Functional Activity of 6-fluoro-DET at the 5-HT2A Receptor

| Assay Type | Parameter | Value | Reference |

| Gq Signaling (e.g., Calcium Flux, IP1 Accumulation) | EC50 | Data not available | |

| Gq Signaling (e.g., Calcium Flux, IP1 Accumulation) | Emax (% of 5-HT) | Data not available | |

| Head-Twitch Response (HTR) in rodents | Activity | Inactive | [1] |

Note: Specific EC50 and Emax values for Gq-mediated signaling pathways are not currently available in the public literature.

Experimental Protocol: In Vitro Functional Assay (Calcium Flux)

Calcium flux assays are commonly used to measure the activation of Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of 6-fluoro-DET in activating the 5-HT2A receptor-mediated calcium signaling pathway.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Test compound: 6-fluoro-DET.

-

Reference agonist: Serotonin (5-HT).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time at a controlled temperature (e.g., 37°C).

-

Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of 6-fluoro-DET or the reference agonist (5-HT) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response, often expressed as a percentage of the response to the reference agonist).

Experimental Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral assay used to assess the potential psychedelic activity of a compound.

Objective: To determine if 6-fluoro-DET induces the head-twitch response in mice.

Materials:

-

Male C57BL/6J mice.

-

Test compound: 6-fluoro-DET.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., DOI or psilocybin).

-

Observation chambers.

-

Video recording equipment or a magnetometer system for automated detection.

Procedure:

-

Acclimation: Acclimate the mice to the testing room and observation chambers.

-

Drug Administration: Administer 6-fluoro-DET, vehicle, or the positive control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation: Place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Quantification: Manually or automatically count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the 6-fluoro-DET treated group to the vehicle and positive control groups using appropriate statistical methods.

Metabolic Profile

The in vitro metabolism of 6-fluoro-DET has not been extensively characterized in the public literature. However, general metabolic pathways for tryptamines, such as N-dealkylation and oxidation, are known. The introduction of a fluorine atom can influence metabolic stability and the formation of metabolites. For instance, fluorination can block metabolism at the site of fluorination.

Table 3: Predicted Metabolic Pathways for 6-fluoro-DET

| Metabolic Pathway | Enzyme Family | Potential Metabolites |

| N-de-ethylation | Cytochrome P450 | 6-fluoro-NET, 6-fluoro-tryptamine |

| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |

| N-oxidation | Flavin-containing monooxygenases | 6-fluoro-DET N-oxide |

Note: This table is based on general tryptamine metabolism and the specific metabolites of 6-fluoro-DET have not been definitively identified.

Experimental Protocol: In Vitro Metabolism Assay

In vitro metabolism studies using liver microsomes or hepatocytes can identify the primary metabolic pathways and the enzymes involved.

Objective: To identify the major metabolites of 6-fluoro-DET and the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Materials:

-

Human liver microsomes (HLMs) or hepatocytes.

-

NADPH regenerating system.

-

Test compound: 6-fluoro-DET.

-

Specific CYP inhibitors or recombinant human CYP enzymes.

-

Acetonitrile or methanol (B129727) for quenching the reaction.

-

LC-MS/MS system for metabolite identification and quantification.

Procedure:

-

Incubation: Incubate 6-fluoro-DET with HLMs or hepatocytes in the presence of an NADPH regenerating system at 37°C.

-

Time Points: Collect samples at various time points.

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and any metabolites formed.

-

Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, either use a panel of specific CYP inhibitors in the incubation with HLMs or incubate 6-fluoro-DET with a panel of recombinant human CYP enzymes.

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of 6-fluoro-DET in Mice

| Parameter | Route of Administration | Value | Reference |

| Cmax (Maximum Concentration) | Not specified | Data not available | |

| Tmax (Time to Cmax) | Not specified | Data not available | |

| t1/2 (Half-life) | Not specified | Data not available | |

| Bioavailability | Not specified | Data not available |

Discussion and Future Directions

6-fluoro-DET presents a fascinating case study in the structure-activity relationships of psychedelic compounds. Its identity as a non-psychedelic 5-HT2A receptor partial agonist underscores the complexity of serotonergic signaling and the subtle molecular changes that can dramatically alter a compound's pharmacological and behavioral effects. The hypothesis of weak Gq agonism as the mechanism for its lack of psychedelic activity is compelling and warrants further investigation through detailed in vitro functional assays.

The significant gaps in the publicly available quantitative data for 6-fluoro-DET represent key areas for future research. A comprehensive binding profile across a wide array of CNS receptors would provide a clearer understanding of its selectivity. Precise measurement of its potency and efficacy in Gq and other signaling pathways (e.g., β-arrestin) at the 5-HT2A receptor is critical to validate the current hypothesis for its non-psychedelic nature. Furthermore, detailed in vitro and in vivo metabolism and pharmacokinetic studies are necessary to fully characterize its disposition and potential for drug-drug interactions.

Conclusion

6-fluoro-DET is a valuable pharmacological tool for dissecting the molecular mechanisms underlying psychedelic action. While its primary interaction with the 5-HT2A receptor is established, a comprehensive quantitative understanding of its pharmacological profile remains incomplete. The detailed experimental protocols and data tables provided in this guide are intended to serve as a resource for researchers working to fill these knowledge gaps and to further explore the therapeutic potential of non-psychedelic serotonergic compounds. The elucidation of the complete pharmacological profile of 6-fluoro-DET will undoubtedly contribute to a more nuanced understanding of 5-HT2A receptor pharmacology and the development of novel therapeutics targeting this important receptor system.

References

The Mechanism of Action of 6-fluoro-N,N-diethyltryptamine: A Non-Hallucinogenic Serotonin 5-HT2A Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) is a synthetic tryptamine (B22526) derivative and a structural analog of the classic psychedelic N,N-diethyltryptamine (DET). Despite its structural similarity to hallucinogenic compounds, 6-fluoro-DET is notable for its lack of psychedelic effects in humans.[1] This guide delineates the current understanding of its mechanism of action, focusing on its pharmacodynamics at the serotonin (B10506) 5-HT2A receptor. The primary mechanism involves partial agonism at the 5-HT2A receptor, but with a crucial distinction: it is hypothesized to be a weak partial agonist of the Gq-protein signaling pathway.[1] This characteristic is believed to be the reason it does not induce hallucinogenic effects, unlike classic psychedelics that activate this pathway more robustly. This unique profile has led to its use as an active placebo in clinical trials of psychedelic drugs.[1]

Pharmacodynamics: The Core Mechanism

The primary molecular target of 6-fluoro-DET is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

Interaction with the 5-HT2A Receptor

6-fluoro-DET acts as a partial agonist at the 5-HT2A receptor.[1] However, the critical aspect of its pharmacology lies in the downstream signaling cascade it initiates upon binding. The hallucinogenic effects of classic psychedelics are strongly correlated with their ability to activate the Gq-protein signaling pathway subsequent to 5-HT2A receptor binding.

A leading hypothesis posits that 6-fluoro-DET is a very weak partial agonist of this Gq pathway.[1] Its efficacy is thought to be below the necessary threshold to induce the profound changes in cortical processing that result in psychedelic experiences.[1][2] This explains the observed dissociation between its physiological effects (which are similar to other tryptamines) and its lack of hallucinogenic activity.[1]

Behavioral Pharmacology Evidence

The non-hallucinogenic nature of 6-fluoro-DET is supported by key preclinical behavioral assays:

-

Drug Discrimination Studies: In animal models, 6-fluoro-DET does not substitute for lysergic acid diethylamide (LSD), indicating that it does not produce similar subjective effects.[1]

-

Head-Twitch Response (HTR): It fails to induce the head-twitch response in rodents.[1] This behavioral proxy is a reliable indicator of 5-HT2A receptor-mediated psychedelic potential in animals.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Value | Species | Reference |

| N,N-Diethyltryptamine (DET) | 5-HT2A | Binding Affinity (Ki) | 108 nM | Human | [3] |

| 5-HT2A | Functional Activity (EC50) | 102 nM | Human | [3] | |

| 5-HT2A | Functional Activity (Emax) | >70% (vs 5-HT) | Human | [3] | |

| 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) | 5-HT2A | Binding Affinity (Ki) | 1,460 nM | Human | [4] |

| 5-HT1A | Binding Affinity (Ki) | 8,600 nM | Human | [4] | |

| SERT | Binding Affinity (Ki) | >10,000 nM | Human | [4] |

Note: The lack of specific quantitative data for 6-fluoro-DET underscores its historical use primarily as a research tool to probe the structural requirements for hallucinogenic activity, rather than as a therapeutic candidate itself.

Putative Pharmacokinetics and Metabolism

While specific pharmacokinetic studies on 6-fluoro-DET are scarce, insights can be drawn from related tryptamines. The N,N-diethyl substitution on tryptamines like DET confers greater resistance to metabolism by monoamine oxidase A (MAO-A) compared to their N,N-dimethyl counterparts.[3] This is due to the increased steric bulk of the ethyl groups. Fluorination at the 6-position of the indole (B1671886) ring can also influence metabolic pathways, potentially altering the formation of active metabolites. For instance, the parent compound DET can be metabolized via 6-hydroxylation to 6-HO-DET.[3] Blocking this position with a fluorine atom, as in 6-fluoro-DET, prevents this specific metabolic route, which was once theorized (though later disproven) to be essential for hallucinogenic activity.[4]

Key Experimental Protocols

The characterization of compounds like 6-fluoro-DET relies on a standard set of in vitro and in vivo assays.

Radioligand Binding Assay (for 5-HT2A Receptor Affinity)

Objective: To determine the binding affinity (Ki) of 6-fluoro-DET for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin) at a fixed concentration near its Kd value.

-

Competition: A range of concentrations of the unlabeled test compound (6-fluoro-DET) is added to compete with the radioligand for binding to the receptor.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 6-fluoro-DET that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq Functional Activity)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of 6-fluoro-DET in activating the Gq signaling pathway downstream of the 5-HT2A receptor.

Methodology:

-

Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are plated in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is taken up by the cells and, once hydrolyzed, its fluorescence intensity increases upon binding to intracellular calcium.

-

Compound Addition: A range of concentrations of the test compound (6-fluoro-DET) is prepared. A baseline fluorescence reading is taken.

-

Measurement: The compound plate is added to the cell plate by an automated liquid handler (e.g., FLIPR or FlexStation). The change in fluorescence, indicating the release of intracellular calcium stores, is measured in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (concentration for half-maximal response) and Emax (maximal response relative to a full agonist like serotonin) are calculated.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like potential of 6-fluoro-DET.

Methodology:

-

Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment (e.g., a clear polycarbonate cage).

-

Compound Administration: Mice are administered a dose of 6-fluoro-DET (or vehicle control) via intraperitoneal (i.p.) injection.

-

Observation Period: Immediately following injection, the mice are placed back into the observation cages. The number of head twitches (rapid, side-to-side rotational movements of the head) is counted by a trained observer or an automated system for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches is recorded for each animal. The data is analyzed to determine if 6-fluoro-DET produces a statistically significant increase in head twitches compared to the vehicle-treated group.

Mandatory Visualizations

Diagram 1: 5-HT2A Receptor Gq Signaling Pathway

Caption: Weak partial agonism of 6-fluoro-DET at the 5-HT2A-Gq signaling pathway.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity (Ki).

Diagram 3: Hypothesis for Lack of Psychedelic Effects

References

6-Fluoro-DET: A Technical Guide to its Profile as a 5-HT2A Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) is a fluorinated analog of the classic psychedelic N,N-diethyltryptamine (DET).[1] It is characterized as a partial agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Notably, while eliciting physiological responses, 6-fluoro-DET does not produce the hallucinogenic effects in humans or the head-twitch response in rodents that are characteristic of classic 5-HT2A agonists.[1] This unique pharmacological profile is hypothesized to be linked to its modest efficacy in activating the Gq-protein signaling pathway. This document provides a comprehensive technical overview of 6-fluoro-DET, summarizing its binding affinity and functional activity, detailing relevant experimental methodologies, and illustrating the key signaling pathways involved.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 6-fluoro-DET and its parent compound, DET, for comparative purposes.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

| DET | 54 ± 8 | 13 ± 1 | 130 ± 10 |

| 6-fluoro-DET | 100 ± 10 | 120 ± 20 | 1800 ± 200 |

Data from Blair et al. (2000). Affinity constants (Ki) were determined by radioligand competition assays.

Table 2: Functional Activity at the 5-HT2A Receptor (Phosphoinositide Hydrolysis)

| Compound | EC50 (nM) | Intrinsic Activity (% of 5-HT) |

| DET | 13 ± 2 | 84 ± 3 |

| 6-fluoro-DET | 100 ± 20 | 58 ± 5 |

Data from Blair et al. (2000). Functional activity was assessed by measuring phosphoinositide hydrolysis in vitro.

Core Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist can initiate two primary signaling cascades: the canonical Gq-protein pathway and the β-arrestin pathway. The balance of activation between these pathways can significantly influence the downstream physiological and behavioral effects of a ligand.

Gq-Protein Signaling Pathway

The Gq-protein pathway is considered the canonical signaling route for 5-HT2A receptor activation and is linked to the psychedelic effects of agonists.

Caption: Canonical Gq-protein signaling pathway of the 5-HT2A receptor.

β-Arrestin Signaling Pathway

The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.

References

An In-depth Technical Guide on the Receptor Binding Affinity of 6-fluoro-N,N-diethyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-N,N-diethyltryptamine, commonly known as 6-fluoro-DET, is a fluorinated analog of the classic psychedelic tryptamine (B22526), N,N-diethyltryptamine (DET). The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring has profound effects on its pharmacological profile. While DET is a known hallucinogen, 6-fluoro-DET is notable for its lack of psychedelic effects in humans, even at high doses.[1] This unique characteristic has led to its use as an active placebo in clinical research investigating psychedelic compounds.[1] This technical guide provides a comprehensive overview of the receptor binding affinity of 6-fluoro-DET, with a focus on its interaction with serotonin (B10506) receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Receptor Binding Profile of this compound

The primary mechanism of action for classic tryptamine hallucinogens is agonism at the serotonin 2A receptor (5-HT2A). The binding affinity of 6-fluoro-DET has been characterized at several serotonin receptor subtypes, revealing a profile that helps to explain its unique pharmacological effects.

Quantitative Binding Affinity Data

In vitro radioligand competition assays have been employed to determine the binding affinity (Ki) of 6-fluoro-DET for human 5-HT2A, 5-HT2C, and 5-HT1A receptors. The results, as detailed in the seminal work by Blair et al. (2000), are summarized in the table below.[2]

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| 5-HT2A | [³H]ketanserin | Human Cortex | 83.3 ± 8.9 |

| 5-HT2C | [³H]mesulergine | Human Choroid Plexus | 137 ± 15 |

| 5-HT1A | [³H]8-OH-DPAT | Human Hippocampus | 258 ± 28 |

Data sourced from Blair et al., J. Med. Chem. 2000, 43(24), 4701-10.[2]

These data indicate that 6-fluoro-DET possesses the highest affinity for the 5-HT2A receptor, followed by the 5-HT2C and 5-HT1A receptors.

Functional Activity at the 5-HT2A Receptor

Beyond simple binding affinity, the functional activity of a compound at its receptor is crucial for understanding its pharmacological effects. 6-fluoro-DET has been characterized as a partial agonist at the 5-HT2A receptor.[1] This means that while it binds to the receptor, it does not produce the maximal physiological response that a full agonist would.

Functional activity is often assessed by measuring the compound's ability to stimulate a downstream signaling pathway, such as the hydrolysis of phosphoinositides (PI). The potency (EC50) and intrinsic activity (IA) of 6-fluoro-DET at the rat 5-HT2A receptor are presented below.

| Assay | EC50 (nM) | Intrinsic Activity (IA) |

| PI Hydrolysis | 181 ± 25 | 0.54 |

Data sourced from Blair et al., J. Med. Chem. 2000, 43(24), 4701-10.[2]

The intrinsic activity of 0.54 indicates that 6-fluoro-DET produces a response that is 54% of the maximum response achievable by the endogenous full agonist, serotonin. This partial agonism at the 5-HT2A receptor is a key factor in its non-hallucinogenic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound, such as 6-fluoro-DET, through competitive displacement of a radiolabeled ligand from a specific receptor.

References

Spectroscopic Profile of 6-fluoro-DET: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Characteristics of a Novel Tryptamine (B22526) Analog

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET), a fluorinated analog of the classic psychedelic compound N,N-diethyltryptamine (DET). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development who are engaged in the study of novel psychoactive substances and tryptamine derivatives.

Introduction

6-fluoro-DET, with the chemical formula C₁₄H₁₉FN₂ and a molar mass of 234.318 g·mol⁻¹, is a substituted tryptamine that has garnered interest within the scientific community.[1][2][3][4] Unlike its non-fluorinated parent compound, 6-fluoro-DET is reported to be a partial agonist of the serotonin (B10506) 5-HT₂ₐ receptor but does not produce hallucinogenic effects in humans.[1][3] This unique pharmacological profile makes its unambiguous identification and characterization through analytical techniques paramount. This guide presents a detailed summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside detailed experimental protocols and a visualization of its presumed signaling pathway.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of 6-fluoro-DET. Due to the limited availability of published experimental spectra for 6-fluoro-DET, the NMR and IR data presented below are based on predictive models and analysis of closely related tryptamine analogs. The mass spectrometry data is based on typical fragmentation patterns observed for tryptamines and available GC-MS data for 6-fluoro-DET.

| Spectroscopic Technique | Parameter | Value |

| ¹H NMR | Predicted Chemical Shifts (δ) in CDCl₃ | See Table 2 for detailed predicted shifts. |

| ¹³C NMR | Predicted Chemical Shifts (δ) in CDCl₃ | See Table 3 for detailed predicted shifts. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z 234 |

| Key Fragment Ions | m/z 58 (base peak), 175, 146, 115 | |

| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | ~3400-3500 (N-H stretch, indole), ~2970-2850 (C-H stretch, alkyl), ~1600-1450 (C=C stretch, aromatic), ~1250-1000 (C-N stretch, C-F stretch) |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-fluoro-DET provide a theoretical framework for its identification.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-fluoro-DET in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole (B1671886) N-H | ~8.0-8.2 | br s | - |

| Aromatic C-H | ~6.8-7.6 | m | - |

| Indole C2-H | ~6.9-7.1 | s | - |

| Ethyl CH₂ (on N) | ~2.6-2.8 | q | ~7.2 |

| Ethyl CH₃ | ~1.0-1.2 | t | ~7.2 |

| Ethanamine CH₂ (adjacent to indole) | ~2.9-3.1 | t | ~7.5 |

| Ethanamine CH₂ (adjacent to N) | ~2.7-2.9 | t | ~7.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-fluoro-DET in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (if present as impurity) | Not expected |

| Aromatic/Indole C | ~100-160 (C-F bond will show a large C-F coupling constant) |

| Indole C2 | ~122 |

| Indole C3 | ~112 |

| Ethyl CH₂ (on N) | ~47 |

| Ethanamine CH₂ (adjacent to indole) | ~23 |

| Ethanamine CH₂ (adjacent to N) | ~54 |

| Ethyl CH₃ | ~12 |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification of tryptamines in forensic and research settings. The electron ionization (EI) mass spectrum of 6-fluoro-DET is characterized by a distinct fragmentation pattern.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular weight of the compound. The base peak, the most intense peak in the spectrum, is typically observed at m/z 58. This fragment corresponds to the diethylaminomethyl cation ([CH₂=N(CH₂CH₃)₂]⁺), which is a characteristic fragment for N,N-diethyltryptamines resulting from cleavage of the bond beta to the indole ring.

Other significant fragment ions include:

-

m/z 175: Resulting from the loss of the diethylaminoethyl side chain.

-

m/z 146: A fragment of the fluorinated indole ring.

-

m/z 115: Further fragmentation of the indole nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-fluoro-DET is expected to show characteristic absorption bands corresponding to its structural features.

-

N-H Stretch (Indole): A sharp to moderately broad band is expected in the region of 3400-3500 cm⁻¹.

-

C-H Stretch (Alkyl): Multiple sharp bands are anticipated in the 2970-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl groups.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the indole ring.

-

C-N and C-F Stretches: The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of absorptions, including those from C-N and C-F stretching and various bending vibrations. The C-F stretch is typically found in the 1250-1000 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-fluoro-DET. These protocols are based on established methods for the analysis of tryptamine derivatives and can be adapted for specific instrumentation.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 6-fluoro-DET.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as acetone-d₆ or methanol-d₄ can also be used depending on solubility and the desired spectral resolution.[5][6]

-

Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of 6-fluoro-DET (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

GC Conditions:

-

Injector: Splitless mode at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the crystalline 6-fluoro-DET solid directly onto the ATR crystal.[1][7][8] Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-